molecular formula C9H8F2O2 B1410725 2,5-Difluoro-3-methylphenylacetic acid CAS No. 1806334-45-1

2,5-Difluoro-3-methylphenylacetic acid

Cat. No. B1410725
CAS RN: 1806334-45-1
M. Wt: 186.15 g/mol
InChI Key: YFMPAEHGKAROGW-UHFFFAOYSA-N
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Description

Fluorinated phenylacetic acids, such as “2,5-Difluoro-3-methylphenylacetic acid”, are a class of organic compounds that contain a phenyl group, an acetic acid moiety, and fluorine atoms. They are used in various fields, including medicinal chemistry and materials science .


Synthesis Analysis

While specific synthesis methods for “2,5-Difluoro-3-methylphenylacetic acid” are not available, similar compounds are often synthesized through methods like Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of “2,5-Difluoro-3-methylphenylacetic acid” would likely involve a phenyl ring with two fluorine atoms and one methyl group attached, along with an acetic acid group .

Safety and Hazards

While specific safety and hazard information for “2,5-Difluoro-3-methylphenylacetic acid” is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,5-difluoro-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-2-7(10)3-6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMPAEHGKAROGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-3-methylphenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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